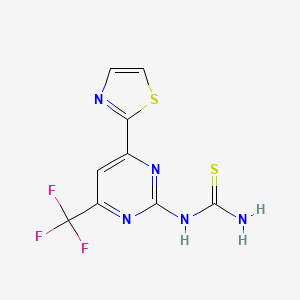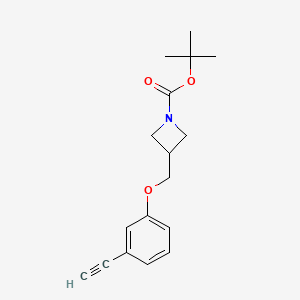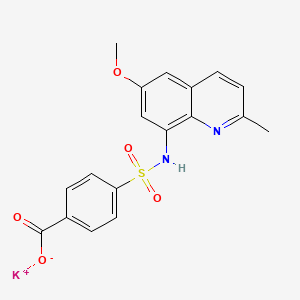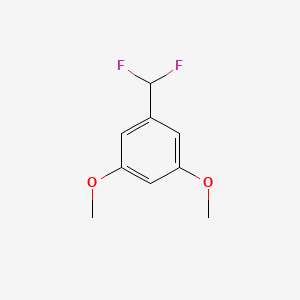
1-(Difluoromethyl)-3,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3,5-dimethoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and two methoxy groups attached to a benzene ring
Métodos De Preparación
One common method is the difluoromethylation of 3,5-dimethoxybenzene using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), to facilitate the reaction.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also incorporate catalysts to enhance the efficiency of the difluoromethylation process .
Análisis De Reacciones Químicas
1-(Difluoromethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3,5-dimethoxybenzene has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
Chemical Biology: Researchers use this compound in the study of enzyme mechanisms and protein-ligand interactions, leveraging its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism by which 1-(Difluoromethyl)-3,5-dimethoxybenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Difluoromethyl)-3,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3,5-dimethoxybenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, resulting in different chemical and biological properties.
1-(Difluoromethyl)-4-methoxybenzene: The position of the methoxy groups on the benzene ring is different, which can influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,9H,1-2H3 |
Clave InChI |
ZVHDLBNNVWRFIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


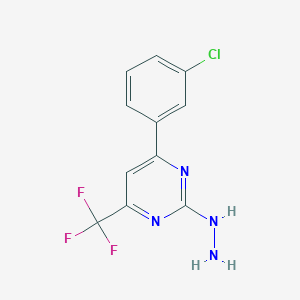

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)



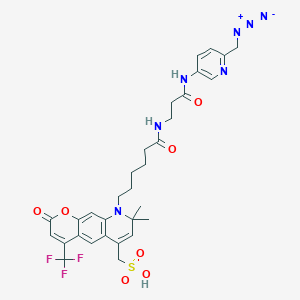
![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)
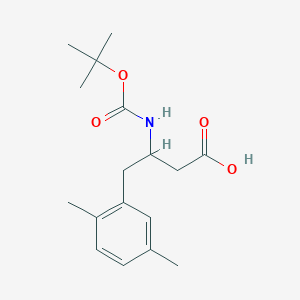
![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
